molecular formula C21H28O4 B14447126 (6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid CAS No. 74333-70-3

(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid

Cat. No.: B14447126
CAS No.: 74333-70-3
M. Wt: 344.4 g/mol
InChI Key: CWNRMLSJCWFXPH-HZPDHXFCSA-N
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Description

The compound (6aR-trans)-6a,7,8,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid is a synthetic or metabolically modified cannabinoid derivative. Its core structure is based on the dibenzopyran scaffold characteristic of tetrahydrocannabinol (THC) isomers but features a pentanoic acid substituent at position 3 instead of the typical pentyl chain . The trans configuration at positions 6aR and 10aR is consistent with bioactive THC analogs, which are known to interact with cannabinoid receptors CB1 and CB2 .

Properties

CAS No.

74333-70-3

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-3-yl]pentanoic acid

InChI

InChI=1S/C21H28O4/c1-13-8-9-16-15(10-13)20-17(22)11-14(6-4-5-7-19(23)24)12-18(20)25-21(16,2)3/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1

InChI Key

CWNRMLSJCWFXPH-HZPDHXFCSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(OC3=CC(=CC(=C23)O)CCCCC(=O)O)(C)C

Canonical SMILES

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCCCC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid involves multiple steps, including the formation of the dibenzo[B,D]pyran core and the introduction of the hydroxy and pentanoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure includes:

  • Dibenzopyran core : Shared with all THC isomers, providing a rigid aromatic framework.
  • 1-hydroxy group: Common in psychoactive cannabinoids like Δ9-THC.
  • 6,6,9-Trimethyl groups : Influence steric interactions and receptor binding kinetics.
  • 3-pentanoic acid substituent: Distinguishes it from most THC analogs, which typically have a 3-pentyl group.

Comparison Table

Compound Name Molecular Formula Substituent (Position 3) Receptor Affinity (CB1 Ki, nM) Key Properties Source/Evidence
Target Compound (3-pentanoic acid) C23H32O4* Pentanoic acid Not reported Polar, potential metabolite Inferred
Δ9-THC (3-pentyl) C21H30O2 Pentyl ~10–40 nM High CB1 affinity, psychoactive
Δ8-THC C21H30O2 Pentyl ~50–100 nM Lower potency than Δ9-THC
Δ10-THC C21H30O2 Pentyl Not reported Emerging isomer, limited data
11-Nor-9-carboxy-Δ9-THC (metabolite) C21H28O4 Carboxylic acid Negligible Non-psychoactive, urinary metabolite
Anandamide (endogenous ligand) C22H37NO2 Arachidonoyl ethanolamide ~78–435 nM Partial agonist, rapid degradation

*Molecular formula estimated based on structural analogy.

Functional Differences

Receptor Binding: The pentanoic acid group likely reduces CB1/CB2 affinity compared to Δ9-THC’s pentyl chain, as polar groups hinder penetration into lipid-rich receptor environments . This is analogous to 11-nor-9-carboxy-Δ9-THC, a metabolite with negligible receptor activity . Stereochemistry (6aR,10aR) is critical: The (+)-isomer of CP-55,940 (a synthetic cannabinoid) shows 50-fold lower potency than the (-)-isomer , highlighting the importance of chirality.

Unlike Δ9-THC, which is metabolized via CYP450 oxidation, this compound may undergo β-oxidation or direct conjugation due to its acid moiety .

Pharmacological Effects: Non-psychoactive profile: Similar to 11-nor-9-carboxy-Δ9-THC, the target compound is unlikely to induce psychotropic effects due to poor receptor binding . Potential therapeutic applications: Carboxylic acid derivatives are explored for anti-inflammatory or neuroprotective roles without psychoactivity .

Research Findings and Implications

Comparative Binding Studies

  • Guanine Nucleotide Sensitivity : shows that CB1 receptor binding is modulated by GTP analogs, suggesting G-protein coupling. The target compound’s binding kinetics (if active) would depend on its ability to stabilize receptor-G protein complexes .
  • Magnesium/Calcium Dependence: Divalent cations like Mg²⁺ enhance CP-55,940 binding ; the pentanoic acid’s charge may alter cation interactions compared to neutral alkyl chains.

Biological Activity

(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid is a synthetic cannabinoid that has garnered attention for its potential biological activity. This compound belongs to a class of substances that mimic the effects of cannabinoids found in cannabis. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H28O4. The molecular weight is approximately 344.44 g/mol. The structure consists of a dibenzo[b,d]pyran core with various functional groups that contribute to its biological activity.

PropertyValue
Chemical FormulaC21H28O4
Molecular Weight344.44 g/mol
IUPAC NameThis compound
CAS Number74333-70-3

The compound exhibits its biological effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization. The specific binding affinity and efficacy at these receptors can vary based on structural modifications.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Analgesic Properties : Studies suggest that the compound may have pain-relieving effects similar to those of THC (tetrahydrocannabinol), the main psychoactive component of cannabis.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various experimental models:

  • Animal Models : In rodent models of pain and inflammation, administration of (6AR-trans)-6A resulted in significant reductions in pain scores compared to control groups. This suggests a potential role as an analgesic agent.
  • Cell Culture Studies : In vitro studies demonstrated that the compound modulates cytokine release from immune cells, indicating possible immunomodulatory effects.
  • Clinical Observations : Some anecdotal reports from users have noted improvements in mood and reductions in anxiety symptoms when using products containing this compound.

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of (6AR-trans)-6A, it is useful to compare it with other known cannabinoids:

CompoundCB1 AffinityCB2 AffinityAnalgesic Effect
(6AR-trans)-6AModerateHighYes
THCHighModerateYes
CBDLowModerateMinimal

Q & A

Q. How can computational modeling predict interactions with non-canonical targets (e.g., TRPV1)?

  • Methodology: Perform molecular dynamics simulations using crystal structures of target proteins (e.g., TRPV1 PDB: 3J5P). Docking studies with AutoDock Vina can identify key binding residues (e.g., hydrophobic interactions with the dibenzopyran core) ().

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